Cas no 91-17-8 (Decahydronaphthalene (mixture of cis- and trans-))

Organic compounds,Molecular formulaC10H18,Toxic.Mainly used as grease\resin\Solvents and paint removers for rubber, etc,lubricant.
Decahydronaphthalene (mixture of cis- and trans-) structure
91-17-8 structure
Decahydronaphthalene (mixture of cis- and trans-)
91-17-8
C10H18
138.249923229218
MFCD00004130
34590
24857736

Decahydronaphthalene (mixture of cis- and trans-) Properties

Names and Identifiers

    • Decahydronaphthalene
    • Decalin
    • Decaline
    • Decaline (cis+trans)
    • bicyclo[4.4.0]decane
    • cis
    • decahydronaphtalene
    • decalene
    • DECALIN(R)
    • Decaline (cis+trans)1000µg
    • DEKALIN
    • Dekalina
    • NAPHTHALANE
    • Naphthan
    • NAPHTHANE
    • perhydronaphthalene
    • Decalin®
    • naphth(la)ne
    • DECAHYDRONAPHTHALENE MIXTURE OF CIS AN&
    • DECALIN SOLVENT, 97%
    • UN 1147
    • LS-1916
    • TRANS-DECALIN
    • cis-Decahydronaphthalene, 99%
    • BS-23873
    • DECALIN (SEE ALSO TETRALIN (CAS: 119-64-2))
    • Tox21_200222
    • AI3-01256
    • NSC77453
    • c-decahydronaphthalene
    • EINECS 207-770-9
    • Bicyclo(4.4.0)decane
    • cis-Bicyclo[4.4.0]decane
    • STL280340
    • Decahydronaphthalene, (E)-
    • trans-Bicyclo[4.4.0]decane
    • Q27118000
    • Decahydronaphthalene, trans-
    • Q27118002
    • 493-02-7
    • 493-01-6
    • Decanhydronaphthalene
    • InChI=1/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H
    • UNII-88451Q4XYF
    • Z104474658
    • NCGC00090716-01
    • EINECS 207-771-4
    • CCRIS 3410
    • MFCD00064189
    • AT32907
    • Dekahydronaphthalin
    • Naphthalene, decahydro-, trans-
    • Naphthalene, decahydro-, cis-
    • AKOS016010284
    • FT-0632224
    • AT32906
    • Decahydronaphthalene, cis-; (cis-Decalin)
    • Decahydronaphthalene, trans-; (trans-Decalin)
    • AKOS025295369
    • CAS-91-17-8
    • trans-Bicyclo(4.4.0)decane
    • Decahydronaphthalene, cis + trans
    • NCGC00257776-01
    • AKOS009031622
    • D1738
    • MLS001055339
    • SMR000673566
    • Naphthalene-1,2,3,4,5,6,7,8-d8, decahydro-d10-
    • D0007
    • Decahydronaphthalin
    • MFCD00004130
    • D0008
    • WLN: L66TJ
    • NSC-77452
    • (Z)-Decahydronaphthalene
    • HMS3039O03
    • NSC406139
    • W-109334
    • DTXSID00873337
    • CHEBI:38860
    • DECAHYDRONAPHTHALENE [WHO-DD]
    • 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
    • (E)-Decahydronaphthalene
    • 88451Q4XYF
    • UN1147
    • Dekalina [Polish]
    • trans-Decahydronaphthalene
    • Decahydronaphthalene, cis
    • NSC-77453
    • DTXSID90883405
    • D0009
    • MFCD00064191
    • Naftaleno, decahidro-
    • CHEBI:38853
    • trans-Decahydronaphthalene, 99%
    • cis-Decahydronaphthalene
    • (4ar,8ar)-decahydronaphthalene
    • Decahydronaphthalene [UN1147] [Flammable liquid]
    • NSC 77452
    • c-decalin
    • FT-0623872
    • 91-17-8
    • Naphthalene, cis-
    • cis-Bicyclo(4.4.0)decane
    • Naphthalene, decahydro-, trans-; trans-Decahydronaphthalene; t-decalin; trans-Bicyclo[4.4.0]decane; trans-Decalin; trans-Perhydronaphthalene
    • Q415454
    • CHEMBL1491920
    • trans-Perhydronaphthalene
    • (4as,8as)-decahydronaphthalene
    • NSC77452
    • NSC 77453
    • Naphthalene, decahydro-
    • CHEBI:38863
    • Decahydronaphthalene, (Z)-
    • trans decalin
    • t-decalin
    • DECAHYDRONAPHTHALENE [HSDB]
    • BS-23504
    • DHN (CHRIS Code)
    • cis-Perhydronaphthalene
    • EC 202-046-9
    • NSC 406139
    • A843747
    • FT-0623939
    • DTXCID304912
    • De-kalin
    • HSDB 287
    • NCGC00090716-02
    • Decahydronaphthalene [UN1147] [Flammable liquid]
    • STR05788
    • 3-05-00-00245 (Beilstein Handbook Reference)
    • NA1147
    • DTXSID1024912
    • NSC-406139
    • DECALIN [MI]
    • CIS-DECALIN
    • BRN 0878165
    • EINECS 202-046-9
    • cis-Decahydronaphthalene, purum, >=98.0% (GC)
    • Decahydronaphthalene (ACI)
    • Dec
    • Decahydronaphthalene (mixture of cis- and trans-)
    • SY128056
    • NS00003533
    • NS00080102
    • Decahydronaphthalene (Mixture of Cis + Trans)
    • NS00079855
    • Decahydronaphthalene,98%
    • Decahydronaphthalene 98%, SuperDry, Water≤50 ppm (by K.F.)
    • Decahydronaphthalene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • DB-051622
    • DB-051621
    • DB-057244
    • NAPHTHALENE DECAHYDRO
    • +Expand
    • MFCD00004130
    • NNBZCPXTIHJBJL-UHFFFAOYSA-N
    • 1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2
    • C1CC2C(CCCC2)CC1
    • 878165

Computed Properties

  • 138.14100
  • 0
  • 0
  • 0
  • 138.140851
  • 10
  • 80.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.6
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.36680
  • 0.00000
  • 2846
  • n20/D 1.474(lit.)
  • 6 mg/L at 20 ºC
  • 190°C(lit.)
  • −125 °C (lit.)
  • 42 mmHg ( 92 °C)
    741 mmHg ( 188 °C)
  • Fahrenheit: 134.6 ° f < br / > Celsius: 57 ° C < br / >
  • 3799
  • 0.006g/l (experimental)
  • Colorless liquid with slight menthol smell
  • Stable. Incompatible with oxidizing agents. Combustible. May form explosive peroxides. Heat and light accelerate peroxide formation.
  • Insoluble in water. It can be miscible with methanol \ ethanol \ chloroform \ benzene \ acetone and esters and other organic solvents
  • Hygroscopic
  • 0.896 g/mL at 25 °C(lit.)

Decahydronaphthalene (mixture of cis- and trans-) Security Information

  • GHS02 GHS02 GHS05 GHS05 GHS06 GHS06 GHS08 GHS08 GHS09 GHS09
  • QJ3150000
  • 1
  • 3
  • S26-S36/37/39-S45-S60-S24/25-S23
  • III
  • R36/37/38
  • C C N N
  • UN 1147 3/PG 3
  • H226,H304,H314,H331,H411
  • P261,P273,P280,P301+P310,P305+P351+P338,P310
  • dangerous
  • Keep away from fire sources. Store in tightly closed containers. Stored in a nitrogen gas layer. Store in a cool place\desiccation\Well ventilated area,Keep away from incompatible substances.After opening,Clean the container with nitrogen before closing it again.long-termStore…The formation of hydrogen peroxide was detected regularly when,Adding water or appropriate reducing materials will reduce the formation of peroxides.
  • III
  • 20-34-51/53-65
  • Danger
  • Yes
  • LD50 orally in rats: 4.2 g/kg; LC (in air) in rats: 500 ppm (Smyth)
  • 0.7-4.9%, 100°F
  • 3

Decahydronaphthalene (mixture of cis- and trans-) Customs Data

  • 29021990
  • China Customs Code:

    29021990

Decahydronaphthalene (mixture of cis- and trans-) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dodecane ,  Decane ,  Tridecane ,  Pentadecane ,  Hydrogen Catalysts: Ruthenium ;  134.1 bar; 3.25 h, 157.6 bar, rt → 305 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 2

Reaction Conditions
Reference
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; et al, Journal of the Chemical Society, 1986, (9), 1595-8

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Ruthenium Solvents: Isopropanol ;  24 h, 3 MPa, 30 °C
Reference
Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature
Jiang, Wei; et al, Applied Catalysis, 2022, 307,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Cobalt nickel alloy ;  1 h, 5.0 MPa, 100 °C
Reference
Mechanistic insights into interfacial nano-synergistic effects in trimetallic Rh-on-NiCo on-CNTs for room temperature solvent-free hydrogenations
Zhu, Lihua; et al, Applied Catalysis, 2021, 297,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Rhodium ,  Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) ;  24 h, 10 atm, 80 °C
Reference
Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction Mechanism
Miyamura, Hiroyuki; et al, Journal of the American Chemical Society, 2018, 140(36), 11325-11334

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silicomolybdic acid Catalysts: Rhodium, tri-μ-carbonyltetracarbonyl(pentacarbonyldicobalt)di-, (Co-Co)(4Co-Rh)(… Solvents: Cyclohexane
1.2 Reagents: Hydrogen ;  5 h, 28 atm, 60 °C; 60 °C → rt
Reference
One-Pot Reactions with Sol-Gel Entrapped Catalysts, Acids and Bases
Gelman, Faina; et al, Journal of Sol-Gel Science and Technology, 2003, 26, 43-46

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ;  8 h, 20 bar, 220 °C
Reference
Selective Hydrodeoxygenation of Aromatics to Cyclohexanols over Ru Single Atoms Supported on CeO2
Zhang, Kaili; et al, Journal of the American Chemical Society, 2022, 144(45), 20834-20846

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Rhodium Solvents: Water ;  1 h
1.2 24 h, 50 °C
Reference
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source
Xie, Guoshu; et al, Catalysts, 2022, 12(12),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: 2166402-87-3 Solvents: Toluene ,  Heptane ;  30 min, rt
1.2 Reagents: Hydrogen ;  18 h, 50 bar, 120 °C
Reference
Titanium(III)-Oxo Clusters in a Metal-Organic Framework Support Single-Site Co(II)-Hydride Catalysts for Arene Hydrogenation
Ji, Pengfei ; et al, Journal of the American Chemical Society, 2018, 140(1), 433-440

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Trimethylaluminum ,  Sodium tert-butoxide ,  Lithium tri-tert-butoxyaluminum hydride Catalysts: Tricyclohexylphosphine ,  Bis(acetylacetonato)nickel Solvents: Toluene ;  5 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ;  2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
Reference
Hydrogenolysis-hydrogenation of aryl ethers: selectivity pattern
Samant, Bhupesh S.; et al, Chemical Communications (Cambridge, 2012, 48(69), 8658-8660

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium tert-butoxide ,  Lithium tri-tert-butoxyaluminum hydride Catalysts: Tricyclohexylphosphine ,  Bis(acetylacetonato)nickel Solvents: Toluene ;  5 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium dodecyl sulfate Solvents: Toluene ;  2 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
Reference
Hydrogenolysis-hydrogenation of aryl ethers: selectivity pattern
Samant, Bhupesh S.; et al, Chemical Communications (Cambridge, 2012, 48(69), 8658-8660

Synthetic Circuit 12

Reaction Conditions
Reference
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; et al, Journal of the Chemical Society, 1986, (9), 1595-8

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (suppoted with N-doped carbon material) Solvents: Hexane ;  20 bar, rt; rt → 200 °C; 5 h, 200 °C
Reference
Selective hydrogenolysis of lignin-derived aryl ethers over Co/C@N catalysts
Song, Qing-Lu; et al, Renewable Energy, 2020, 148, 729-738

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Methanol ;  rt → 170 °C; 60 min, 14 MPa, 170 °C
Reference
Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts to desired decalols and decalindiols
Paterova, Iva; et al, Reaction Kinetics, 2019, 126(2), 829-839

Decahydronaphthalene (mixture of cis- and trans-) Raw materials

Decahydronaphthalene (mixture of cis- and trans-) Preparation Products